molecular formula C17H19ClO5 B15332126 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B15332126
M. Wt: 338.8 g/mol
InChI Key: GNPPCWNVUFFTIJ-UHFFFAOYSA-N
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Description

The compound 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one (CAS: 67738-67-4) is a bicyclic furanone derivative with a molecular formula of C₁₇H₁₇ClO₅ and a molecular weight of 336.77 g/mol . Its structure features a cyclopenta[b]furan-2-one core substituted with a 3-chlorophenoxy group and hydroxylated butenyl chain, conferring distinct stereochemical and electronic properties.

Properties

IUPAC Name

4-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPCWNVUFFTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Cyclization: The hydroxylated intermediate is then subjected to cyclization reactions to form the cyclopentafuran ring structure.

    Final Assembly: The final step involves the coupling of the cyclopentafuran ring with the chlorophenoxy intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve variations in the aromatic substituent (e.g., 3-chlorophenoxy vs. 3-trifluoromethylphenoxy) and esterification of hydroxyl groups. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-Chlorophenoxy C₁₇H₁₇ClO₅ 336.77 67738-67-4
Trifluoromethyl Analog 3-(Trifluoromethyl)phenoxy C₁₈H₁₇F₃O₅ 382.32 53872-61-0
Benzoyloxy Ester Analog Benzoyloxy (ester) C₂₄H₂₃ClO₆ 442.89 122921-57-7

Key Observations :

  • Steric and Polarity Changes : The benzoyloxy ester analog (C₂₄H₂₃ClO₆) incorporates a bulky phenyl group, increasing lipophilicity and possibly affecting membrane permeability .

Spectroscopic and Physicochemical Properties

NMR Profiling

Evidence from NMR studies (e.g., ) highlights that substituent changes induce distinct chemical shift patterns. For example:

  • Region A (positions 39–44): The 3-chlorophenoxy group in the target compound causes upfield/downfield shifts compared to analogs with trifluoromethyl or benzoyloxy groups due to differences in electron density and ring current effects .
  • Region B (positions 29–36) : Hydroxyl and ester groups in analogs alter hydrogen-bonding networks, reflected in broadening or splitting of peaks .
Solubility and Stability
  • The trifluoromethyl analog (C₁₈H₁₇F₃O₅) is expected to exhibit lower aqueous solubility compared to the target compound due to increased hydrophobicity from the CF₃ group .
  • The benzoyloxy ester analog (C₂₄H₂₃ClO₆) may demonstrate enhanced stability against enzymatic hydrolysis due to steric hindrance from the aromatic ester .

Bioactivity and Functional Implications

For instance:

  • Chlorophenoxy vs.
  • Hydroxyl vs. Ester Groups : Esterification (as in the benzoyloxy analog) could prolong metabolic half-life by resisting first-pass hydrolysis, a critical factor in drug design .

Research Methodologies and Tools

Crystallographic Refinement

Software such as SHELXL (mentioned in ) is widely used for small-molecule refinement, enabling precise determination of stereochemistry in analogs like the benzoyloxy ester derivative .

NMR Analysis

Comparative NMR profiling (as in ) remains a cornerstone for elucidating substituent-driven electronic and steric effects .

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